molecular formula C4H4N2O10 B3061178 2,3-Bis(nitrooxy)succinic acid CAS No. 610-20-8

2,3-Bis(nitrooxy)succinic acid

Cat. No.: B3061178
CAS No.: 610-20-8
M. Wt: 240.08 g/mol
InChI Key: YIHNLKXIMXGECA-UHFFFAOYSA-N
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Description

2,3-Bis(nitrooxy)succinic acid is an organic compound with the molecular formula C4H4N2O10 It is characterized by the presence of two nitrooxy groups attached to a succinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(nitrooxy)succinic acid typically involves the nitration of succinic acid derivatives. One common method is the reaction of succinic anhydride with nitric acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitric acid and succinic anhydride, with strict control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(nitrooxy)succinic acid undergoes various chemical reactions, including:

    Oxidation: The nitrooxy groups can be oxidized to form nitro groups.

    Reduction: Reduction of the nitrooxy groups can yield hydroxylamine derivatives.

    Substitution: The nitrooxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of substituted succinic acid derivatives.

Scientific Research Applications

2,3-Bis(nitrooxy)succinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug for nitric oxide release.

    Industry: Utilized in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(nitrooxy)succinic acid involves the release of nitric oxide upon metabolic activation. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and immune response. The compound’s nitrooxy groups are metabolized to release nitric oxide, which then interacts with molecular targets such as guanylate cyclase, leading to the activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dinitrosuccinic acid
  • 2,3-Dihydroxysuccinic acid
  • 2,3-Diaminosuccinic acid

Uniqueness

2,3-Bis(nitrooxy)succinic acid is unique due to its dual nitrooxy groups, which confer distinct chemical reactivity and biological activity compared to other succinic acid derivatives. Its ability to release nitric oxide makes it particularly valuable in medical and biological research.

Properties

IUPAC Name

2,3-dinitrooxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O10/c7-3(8)1(15-5(11)12)2(4(9)10)16-6(13)14/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHNLKXIMXGECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O[N+](=O)[O-])(C(=O)O)O[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883342
Record name Butanedioic acid, 2,3-bis(nitrooxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610-20-8
Record name 2,3-Bis(nitrooxy)butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2,3-bis(nitrooxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2,3-bis(nitrooxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanedioic acid, 2,3-bis(nitrooxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70883342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-bis(nitrooxy)succinic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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